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Compound of Interest

Compound Name: Bis-aminooxy-PEG7

Cat. No.: B606156 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity,

and common applications of Bis-aminooxy-PEG7, a bifunctional linker widely utilized in

bioconjugation and the development of novel therapeutics such as Proteolysis Targeting

Chimeras (PROTACs).

Core Chemical Properties
Bis-aminooxy-PEG7 is a hydrophilic crosslinker featuring two terminal aminooxy groups

separated by a seven-unit polyethylene glycol (PEG) spacer. This structure imparts desirable

solubility in aqueous media and provides a flexible linker for conjugating molecules. While

extensive quantitative data for this specific molecule is not always publicly available, the

following tables summarize its key known properties.
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Property Value Source

Chemical Name

O-[2-[2-[2-[2-[2-[2-[2-(2-

aminooxyethoxy)ethoxy]ethoxy

]ethoxy]ethoxy]ethoxy]ethoxy]e

thyl]hydroxylamine

[1]

Synonyms Bis-(Aminooxy)-PEG7 [2]

CAS Number 1383980-52-6 [1][3]

Molecular Formula C16H36N2O9 [3]

Molecular Weight 400.47 g/mol

Appearance Data not publicly available

Solubility Soluble in aqueous media

Purity Typically ≥95%

Storage

Store at -20°C. It is

recommended to use

aminooxy compounds promptly

after reconstitution.

Spectroscopic Data
Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared

(IR) spectra for Bis-aminooxy-PEG7 are not consistently published in peer-reviewed literature

but are often available from commercial suppliers upon request.

Reactivity and Oxime Ligation
The defining characteristic of Bis-aminooxy-PEG7 is the reactivity of its terminal aminooxy (-

ONH₂) groups. These groups undergo a highly chemoselective reaction with aldehydes and

ketones to form a stable oxime linkage. This reaction, known as oxime ligation, is a cornerstone

of bioconjugation due to its specificity and the stability of the resulting bond under physiological

conditions.
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Key Features of Oxime Ligation:
Chemoselectivity: The reaction is highly specific for aldehydes and ketones, avoiding cross-

reactivity with other functional groups commonly found in biomolecules, such as amines and

thiols.

Stability: The resulting oxime bond is significantly more stable than imine or hydrazone

linkages.

Reaction Conditions: The ligation is typically performed in aqueous buffers at a slightly acidic

to neutral pH (pH 6.5-7.5).

Catalysis: The reaction rate can be significantly accelerated by the addition of a nucleophilic

catalyst, most commonly aniline or its derivatives like p-phenylenediamine. Kinetic studies on

model systems show that aniline catalysis can lead to rate constants in the range of 10¹ to

10³ M⁻¹s⁻¹.

The general mechanism for aniline-catalyzed oxime formation is depicted below.
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Caption: Aniline-catalyzed oxime ligation mechanism.
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Experimental Protocols
While specific protocols for Bis-aminooxy-PEG7 are often application-dependent, the following

provides a general methodology for the conjugation of a protein containing an aldehyde group.

Representative Protocol for Protein Conjugation via
Oxime Ligation
Objective: To conjugate an aldehyde-containing protein with Bis-aminooxy-PEG7. This

protocol is a representative example and may require optimization.

Materials:

Aldehyde-functionalized protein (e.g., 1-10 mg/mL)

Bis-aminooxy-PEG7

Coupling Buffer: 0.1 M Phosphate buffer, pH 7.0

Aniline stock solution: 1 M in DMSO

Desalting column

Procedure:

Protein Preparation: Ensure the aldehyde-functionalized protein is in the coupling buffer at a

suitable concentration. If the protein was prepared using periodate oxidation, it's crucial to

remove excess periodate via a desalting column equilibrated with the coupling buffer.

Reagent Preparation: Prepare a stock solution of Bis-aminooxy-PEG7 in an appropriate

solvent (e.g., water or DMSO).

Ligation Reaction: a. To the protein solution, add the Bis-aminooxy-PEG7 stock solution to

achieve a final concentration typically in a 10- to 50-fold molar excess over the protein. b.

Add the aniline stock solution to the reaction mixture to a final concentration of 10-100 mM.

c. Incubate the reaction at room temperature for 2-24 hours. The reaction progress can be

monitored by techniques such as SDS-PAGE (observing a shift in molecular weight) or mass

spectrometry.
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Purification: Remove excess Bis-aminooxy-PEG7 and aniline catalyst from the conjugated

protein using a desalting column or dialysis against a suitable buffer.

Characterization: Confirm the conjugation and purity of the final product using methods like

SDS-PAGE, UV-Vis spectroscopy (if the partner molecule has a chromophore), and mass

spectrometry.

Application in PROTAC Development
A significant application of Bis-aminooxy-PEG7 is its use as a flexible, hydrophilic linker in the

synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein

to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target

protein by the proteasome.

The workflow for PROTAC development using a linker like Bis-aminooxy-PEG7 involves

synthesizing or acquiring a ligand for the target protein and a ligand for an E3 ligase, each

functionalized with a compatible group (e.g., an aldehyde) for conjugation with the aminooxy

groups of the linker.
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Caption: Workflow for PROTAC synthesis and action.
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The length and flexibility of the PEG linker are critical for the successful formation of a

productive ternary complex between the target protein and the E3 ligase, ultimately

determining the efficiency of protein degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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